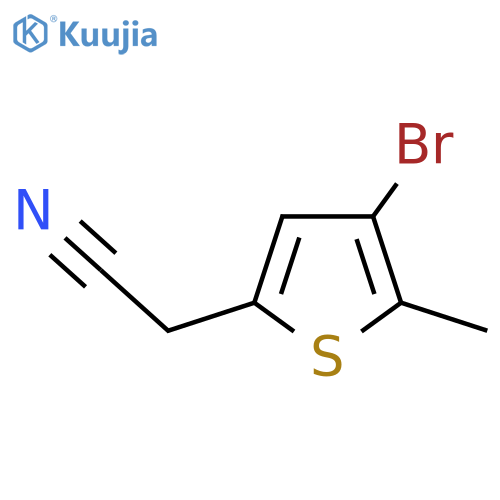Cas no 1603530-78-4 (2-(4-bromo-5-methylthiophen-2-yl)acetonitrile)

2-(4-bromo-5-methylthiophen-2-yl)acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-(4-bromo-5-methylthiophen-2-yl)acetonitrile
- 1603530-78-4
- EN300-1897206
-
- インチ: 1S/C7H6BrNS/c1-5-7(8)4-6(10-5)2-3-9/h4H,2H2,1H3
- InChIKey: UMVVDTJCDRCJLJ-UHFFFAOYSA-N
- SMILES: BrC1C=C(CC#N)SC=1C
計算された属性
- 精确分子量: 214.94043g/mol
- 同位素质量: 214.94043g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 10
- 回転可能化学結合数: 1
- 複雑さ: 162
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.4
- トポロジー分子極性表面積: 52Ų
2-(4-bromo-5-methylthiophen-2-yl)acetonitrile Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1897206-2.5g |
2-(4-bromo-5-methylthiophen-2-yl)acetonitrile |
1603530-78-4 | 2.5g |
$1509.0 | 2023-09-18 | ||
| Enamine | EN300-1897206-0.05g |
2-(4-bromo-5-methylthiophen-2-yl)acetonitrile |
1603530-78-4 | 0.05g |
$647.0 | 2023-09-18 | ||
| Enamine | EN300-1897206-1.0g |
2-(4-bromo-5-methylthiophen-2-yl)acetonitrile |
1603530-78-4 | 1g |
$884.0 | 2023-06-01 | ||
| Enamine | EN300-1897206-10.0g |
2-(4-bromo-5-methylthiophen-2-yl)acetonitrile |
1603530-78-4 | 10g |
$3807.0 | 2023-06-01 | ||
| Enamine | EN300-1897206-5.0g |
2-(4-bromo-5-methylthiophen-2-yl)acetonitrile |
1603530-78-4 | 5g |
$2566.0 | 2023-06-01 | ||
| Enamine | EN300-1897206-0.5g |
2-(4-bromo-5-methylthiophen-2-yl)acetonitrile |
1603530-78-4 | 0.5g |
$739.0 | 2023-09-18 | ||
| Enamine | EN300-1897206-5g |
2-(4-bromo-5-methylthiophen-2-yl)acetonitrile |
1603530-78-4 | 5g |
$2235.0 | 2023-09-18 | ||
| Enamine | EN300-1897206-0.1g |
2-(4-bromo-5-methylthiophen-2-yl)acetonitrile |
1603530-78-4 | 0.1g |
$678.0 | 2023-09-18 | ||
| Enamine | EN300-1897206-0.25g |
2-(4-bromo-5-methylthiophen-2-yl)acetonitrile |
1603530-78-4 | 0.25g |
$708.0 | 2023-09-18 | ||
| Enamine | EN300-1897206-10g |
2-(4-bromo-5-methylthiophen-2-yl)acetonitrile |
1603530-78-4 | 10g |
$3315.0 | 2023-09-18 |
2-(4-bromo-5-methylthiophen-2-yl)acetonitrile 関連文献
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
2-(4-bromo-5-methylthiophen-2-yl)acetonitrileに関する追加情報
Research Brief on 2-(4-bromo-5-methylthiophen-2-yl)acetonitrile (CAS: 1603530-78-4) in Chemical Biology and Pharmaceutical Applications
The compound 2-(4-bromo-5-methylthiophen-2-yl)acetonitrile (CAS: 1603530-78-4) has recently emerged as a key intermediate in pharmaceutical synthesis and chemical biology research. This heterocyclic nitrile derivative has shown significant potential in the development of novel therapeutic agents, particularly in kinase inhibitor design and targeted drug delivery systems. Recent studies highlight its structural versatility as a building block for more complex molecules with enhanced biological activity.
Structural analysis reveals that the bromomethylthiophene core provides an excellent pharmacophore for molecular interactions, while the acetonitrile moiety offers multiple possibilities for further chemical modifications. The electron-withdrawing nature of the nitrile group combined with the aromatic thiophene ring creates a unique electronic environment that facilitates various coupling reactions, making this compound particularly valuable in medicinal chemistry applications.
In recent synthetic applications, 1603530-78-4 has been utilized as a precursor in the development of novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its effectiveness in constructing pyrazolo[3,4-d]pyrimidine derivatives that exhibited potent inhibitory activity against multiple cancer-related kinases, with IC50 values in the low nanomolar range. The bromine substituent at the 4-position proved particularly valuable for subsequent palladium-catalyzed cross-coupling reactions.
Pharmacological investigations have shown that derivatives synthesized from this compound exhibit improved metabolic stability compared to similar structures without the methylthiophene moiety. The presence of both the bromine and nitrile groups allows for strategic modifications that can fine-tune the physicochemical properties of resulting drug candidates, including lipophilicity and hydrogen bonding capacity.
From a safety perspective, preliminary toxicological studies indicate that 2-(4-bromo-5-methylthiophen-2-yl)acetonitrile requires careful handling due to potential skin and eye irritation, though it shows relatively low acute toxicity in standard assays. Current research is focusing on developing greener synthetic routes for this compound to improve yield and reduce environmental impact of its production.
The commercial availability of this intermediate has increased significantly in the past two years, with multiple suppliers now offering it at various purity grades. However, analytical data suggests that purity levels can significantly impact downstream reactions, emphasizing the need for rigorous quality control when using this material in pharmaceutical synthesis.
Future research directions for this compound include exploration of its potential in PROTAC (proteolysis targeting chimera) development and as a building block for covalent inhibitors. The reactive handles present in its structure make it particularly suitable for these emerging therapeutic modalities. Additionally, computational studies are underway to better predict its behavior in various chemical environments and biological systems.
1603530-78-4 (2-(4-bromo-5-methylthiophen-2-yl)acetonitrile) Related Products
- 54646-75-2(1-Bromo-8-phenyloctane)
- 1232365-41-1(ethyl 1-(tert-butoxycarbonylamino)-3,3-difluoro-cyclobutanecarboxylate)
- 1391469-99-0(rel-(2R)-2-amino-2-3-(trifluoromethoxy)phenylethan-1-ol hydrochloride)
- 106576-59-4(3-AZIDO-2,4-DIMETHYLPYRIDINE)
- 1467507-64-7(1-{2-amino-4H,5H,7H-thieno2,3-cpyran-3-yl}ethan-1-one)
- 2171615-25-9(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidooxy}acetic acid)
- 2126160-54-9(4,4,7-trimethylazepan-2-one)
- 13363-59-2(Benzoicacid,2,2'-dithiobis3-methyl-)
- 2680815-58-9(2-{2-(prop-2-en-1-yloxy)carbonyl-5-oxa-2-azaspiro3.4octan-6-yl}acetic acid)
- 1487353-57-0(4-(1-methyl-1H-pyrazol-5-yl)phenylboronic acid)




